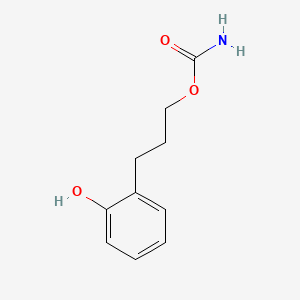

3-(2-hydroxyphenyl)propyl carbamate

Description

Structure

3D Structure

Properties

CAS No. |

99075-88-4 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

3-(2-hydroxyphenyl)propyl carbamate |

InChI |

InChI=1S/C10H13NO3/c11-10(13)14-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6,12H,3,5,7H2,(H2,11,13) |

InChI Key |

VZYDGPZBANPZMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCCOC(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Hydroxyphenyl Propyl Carbamate and Analogues

Historical Development of Synthetic Routes to Carbamate (B1207046) Structures

The history of carbamate synthesis is linked to the discovery and manipulation of key reactive intermediates and rearrangement reactions. stenutz.euprepchem.com Initially, the synthesis of carbamates was often hazardous, relying on toxic reagents. prepchem.com

One of the earliest and most fundamental methods involves the use of the highly toxic gas phosgene (B1210022) (COCl₂) or its derivatives, like chloroformates. prepchem.comchemicalbook.com In this approach, an alcohol reacts with phosgene to form a chloroformate, which is then treated with an amine to yield the carbamate. A related method uses isocyanates, which are reacted with alcohols. chemicalbook.comresearchgate.net These isocyanates were often generated from the thermal decomposition of acyl azides in the Curtius rearrangement or the conversion of primary amides in the Hofmann rearrangement . prepchem.comchemicalbook.comnih.gov These name reactions were pivotal in converting carboxylic acids and their derivatives into amines and carbamates, forming the bedrock of traditional carbamate synthesis for many years. chemicalbook.comnih.gov The development of carbamate pesticides in the 1930s spurred further advancements in these synthetic methods. stenutz.eu

Classical Synthetic Approaches for 3-(2-Hydroxyphenyl)propyl Carbamate Core

Classical approaches to synthesizing the specific core of this compound would logically proceed through the formation of a key intermediate followed by the introduction of the carbamate moiety. This strategy requires careful management of the reactive functional groups present in the molecule.

A logical and common strategy in multi-step synthesis is the preparation of a stable precursor containing the core structure, which is then functionalized in the final step. nih.gov For the target molecule, the key intermediate is 3-(2-hydroxyphenyl)propan-1-ol .

Several pathways exist for the synthesis of this intermediate. One documented method begins with 2-hydroxychalcone, which is reduced to 3-(o-hydroxyphenyl)-1-phenylpropan-1-ol (B8548735) using sodium borohydride. A more direct route involves the reduction of 1-benzoxepin-2-one with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) to yield 3-(2-hydroxyphenyl)-1-propanol.

Once the key intermediate 3-(2-hydroxyphenyl)propan-1-ol is obtained, the final step is the carbamoylation of the primary alcohol. Classically, this can be achieved by reacting the alcohol with isocyanic acid (HNCO), often generated in situ from the reaction of a cyanate (B1221674) salt (e.g., sodium cyanate) with an acid.

Table 1: Plausible Classical Synthesis of this compound

| Step | Starting Material(s) | Reagent(s) | Key Intermediate / Product | Purpose |

| 1 | 1-Benzoxepin-2-one | Lithium aluminum hydride (LiAlH₄) in THF | 3-(2-hydroxyphenyl)propan-1-ol | Reduction of the lactone to form the diol scaffold. |

| 2 | 3-(2-hydroxyphenyl)propan-1-ol | Sodium cyanate (NaOCN), Acid (e.g., TCA) | This compound | Carbamoylation of the primary alcohol. |

A significant challenge in the synthesis of this compound is the presence of two different hydroxyl groups: a primary aliphatic alcohol and a more acidic phenolic alcohol. This necessitates highly selective reaction conditions to ensure the carbamate group is formed exclusively at the desired position.

Regioselectivity refers to the control of which position in a molecule reacts. In this case, the goal is to selectively carbamoylate the primary alcohol at the end of the propyl chain over the phenolic hydroxyl group. The inherent difference in nucleophilicity and acidity between these two groups can be exploited. However, many carbamoylation reactions can react with both, leading to a mixture of products.

To achieve high chemoselectivity (selective reaction of one functional group in the presence of others), a common strategy is the use of protecting groups. The phenolic hydroxyl could be protected with a group like a benzyl (B1604629) (Bn) or tert-butyldimethylsilyl (TBDMS) ether. The synthesis would then proceed as follows:

Protection: Selectively protect the phenolic hydroxyl of 3-(2-hydroxyphenyl)propan-1-ol.

Carbamoylation: React the now-monofunctional primary alcohol to form the carbamate.

Deprotection: Remove the protecting group to reveal the phenol (B47542) and yield the final product.

Alternatively, reaction conditions can sometimes be tuned to favor the desired outcome without protecting groups. For instance, certain catalytic systems or reagents may exhibit a kinetic preference for reacting with the primary alcohol over the less nucleophilic (though more acidic) phenol. However, achieving perfect selectivity without a protecting group strategy can be difficult and often results in lower yields of the desired isomer.

Advanced Synthetic Techniques in Carbamate Synthesis

In recent decades, significant efforts have been made to overcome the limitations of classical methods, focusing on improving safety, efficiency, and sustainability. chemicalbook.comnih.gov These advanced techniques are directly applicable to the synthesis of this compound and its analogues.

Catalysis has revolutionized carbamate synthesis, offering milder reaction conditions, higher selectivity, and the ability to use less toxic starting materials.

Transition Metal Catalysis: A wide array of transition metals, including palladium (Pd), rhodium (Rh), nickel (Ni), and copper (Cu), have been employed to catalyze carbamate formation. chemicalbook.com

Palladium (Pd) catalysts are effective for the cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol, providing direct access to aryl carbamates. Pd-catalyzed oxidative carbonylation of amines and alcohols using carbon monoxide is another powerful route. chemicalbook.com

Rhodium (Rh) complexes can catalyze the oxidative carbonylation of amines and alcohols with carbon monoxide, using an oxidant like Oxone, to produce carbamates efficiently.

Nickel (Ni) -based catalytic systems have been developed for the dehydrative formation of urethanes (carbamates) from carbon dioxide, an amine, and an alcohol. prepchem.comchemicalbook.com

Copper (Cu) catalysts are used in various amidation and carbamoylation reactions, including the coupling of carbamates with alkyl bromides.

Organocatalysis: Non-metal, organic small molecules can also effectively catalyze carbamate synthesis, often with high enantioselectivity. Bifunctional organocatalysts have been designed to facilitate the reaction of amines with carbon dioxide and subsequent cyclization to form cyclic carbamates. Superbases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to promote the direct conversion of CO₂, amines, and silicate (B1173343) esters into carbamates.

Table 2: Examples of Advanced Catalytic Methods in Carbamate Synthesis

| Catalyst Type | Metal/Organocatalyst | Typical Reaction | Key Features |

| Transition Metal | Palladium (Pd) | Cross-coupling of aryl halides, NaOCN, and alcohol | Direct access to aryl carbamates. |

| Rhodium (Rh) | Oxidative carbonylation of amines, alcohols, and CO | Efficient conversion under oxidative conditions. | |

| Nickel (Ni) | Dehydrative coupling of CO₂, amines, and alcohols | Utilizes CO₂ as a C1 source. prepchem.comchemicalbook.com | |

| Copper (Cu) | Electrocatalytic synthesis from CO₂ and amines | Atomically dispersed Cu on carbon nanosheets shows high activity. | |

| Organocatalysis | Proline derivatives | Asymmetric Michael addition | Creates chiral carbamate-containing structures. |

| DBU-derived Ionic Liquid | Direct synthesis from amines, CO₂, and silicate esters | Metal- and halogen-free methodology. |

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, avoid hazardous substances, and utilize renewable resources. Carbamate synthesis has been a major area for the application of these principles.

The most significant advance has been the replacement of highly toxic phosgene with **carbon dioxide (CO₂) **, a non-toxic, abundant, and renewable C1 source. prepchem.com Numerous protocols have been developed for the direct synthesis of carbamates from amines, alcohols, and CO₂. These reactions are often catalyzed by basic catalysts, such as cesium carbonate (Cs₂CO₃), under relatively mild pressures and can proceed even without dehydrating agents.

Other green approaches include:

Solvent-free reactions: Performing reactions without a solvent, or in environmentally benign solvents like water, reduces waste and simplifies purification.

Electrocatalysis: Using electricity to drive the synthesis of carbamates from CO₂ and amines under mild conditions, avoiding the need for chemical oxidants or dehydrating agents.

Flow Chemistry: Continuous flow processes can improve safety, efficiency, and scalability. researchgate.net A continuous method for CO₂-based carbamate synthesis using DBU as a base has been shown to significantly reduce reaction times. researchgate.net

Use of Urea (B33335): Utilizing urea as a safe and inexpensive carbonyl source in reactions with alcohols, often catalyzed by species like indium triflate, provides an eco-friendly alternative.

These sustainable methods represent the future of carbamate synthesis, offering pathways to molecules like this compound that are not only efficient but also environmentally responsible.

Stereoselective Synthesis of Enantiomeric Forms of this compound and its Chiral Analogues

The introduction of chirality into molecules like this compound can be achieved through various stereoselective synthetic routes. These methods aim to control the three-dimensional arrangement of atoms, leading to the desired enantiomer.

A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.org This auxiliary group directs the stereochemical outcome of a subsequent reaction, and is later removed to yield the enantiomerically enriched product. wikipedia.org For the synthesis of chiral carbamates, chiral auxiliaries derived from readily available natural products like amino acids are often employed. nih.gov

One of the most successful classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.orgresearchgate.net In a hypothetical synthesis of an enantiomer of a this compound analogue, a chiral oxazolidinone could be acylated with a derivative of 3-(2-hydroxyphenyl)propanoic acid. The resulting N-acyl oxazolidinone can then undergo a diastereoselective reaction, such as an alkylation or an aldol (B89426) reaction, to set the desired stereocenter. Subsequent cleavage of the auxiliary would furnish the chiral carboxylic acid, which can then be converted to the target carbamate.

The general approach using a chiral auxiliary is outlined below:

Attachment of the chiral auxiliary to a precursor molecule.

Diastereoselective reaction to create the new stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Asymmetric catalysis offers an alternative and often more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of the chiral product. nih.gov For the synthesis of chiral carbamates, chiral catalysts can be employed in reactions such as the asymmetric hydrogenation of an unsaturated precursor or the kinetic resolution of a racemic mixture of the carbamate. For instance, a chiral organocatalyst could potentially be used to catalyze the reaction between an isocyanate and an alcohol in an enantioselective manner.

| Catalyst Type | Reaction Type | Potential Application to this compound Synthesis |

| Chiral Lewis Acid | Diels-Alder | Construction of a chiral ring system in an analogue. |

| Chiral Brønsted Acid | Michael Addition | Asymmetric formation of a C-C bond in a precursor. |

| Transition Metal Catalyst | Asymmetric Hydrogenation | Reduction of a double bond to create a stereocenter. |

| Organocatalyst | Kinetic Resolution | Selective reaction of one enantiomer of a racemic carbamate. |

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce enantiomerically pure compounds. nih.govuniovi.es Enzymes, being inherently chiral, can catalyze reactions with high enantio- and regioselectivity under mild conditions.

For the synthesis of enantiopure this compound, a key enzymatic step could be the kinetic resolution of a racemic mixture of a precursor alcohol, 3-(2-hydroxyphenyl)propan-1-ol. A lipase (B570770), for instance, could be used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted one. The enantiomerically pure alcohol can then be converted to the corresponding carbamate.

Another chemoenzymatic strategy involves the direct enzymatic carbamoylation of the alcohol. While less common, certain enzymes can be engineered or screened for their ability to catalyze the formation of carbamates with high enantioselectivity. A regioselective enzymatic alkoxycarbonylation has been described for the synthesis of carbamate analogues of vitamin D3, highlighting the potential of this approach. nih.gov

A representative chemoenzymatic resolution process is detailed below:

| Enzyme Class | Substrate | Reaction | Outcome |

| Lipase | Racemic 3-(2-hydroxyphenyl)propan-1-ol | Enantioselective acylation | Separation of enantiomers |

| Protease | Racemic carbamate precursor | Enantioselective hydrolysis | Isolation of one enantiomer |

| Ketoreductase | Prochiral ketone precursor | Asymmetric reduction | Formation of a chiral alcohol |

Process Chemistry Considerations for Scalable Synthesis in Research and Development

The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents numerous challenges that fall under the purview of process chemistry. The primary goals are to develop a safe, efficient, cost-effective, and environmentally friendly process.

For the scalable synthesis of this compound, several factors would need to be considered:

Cost of Goods (CoG): The cost of starting materials, reagents, catalysts, and solvents is a major driver in process development. Expensive chiral auxiliaries or catalysts might be feasible for small-scale synthesis but prohibitive for large-scale production unless they can be efficiently recycled.

Process Mass Intensity (PMI): PMI is a metric that quantifies the environmental footprint of a process, representing the total mass of materials used to produce a certain mass of product. A lower PMI is desirable and can be achieved by minimizing the use of solvents, reagents, and purification steps. nih.gov

Safety: The potential hazards associated with all chemicals and reaction conditions must be thoroughly evaluated. The use of highly toxic or explosive reagents, such as phosgene for carbamate formation, would be avoided in favor of safer alternatives like carbamoyl (B1232498) chlorides or isocyanates generated in situ. nih.gov

Robustness and Reproducibility: The synthetic route must be robust, meaning it can tolerate minor variations in reaction conditions without significant impact on yield or purity. The process should be reproducible across different batches and scales.

Downstream Processing: The isolation and purification of the final product are critical steps. The choice of synthetic route can significantly impact the ease of purification. For example, a highly selective reaction that produces minimal byproducts will simplify the purification process.

The following table outlines some key considerations for scaling up the synthesis of this compound:

| Consideration | Laboratory Scale | Process Scale |

| Reagents | High-purity, often expensive reagents. | Cost-effective, readily available raw materials. |

| Solvents | Wide variety of solvents, often used in large excess. | Limited selection of "green" solvents, minimized volumes. |

| Purification | Chromatography is common. | Crystallization, distillation, and extraction are preferred. |

| Equipment | Standard laboratory glassware. | Specialized reactors and processing equipment. |

| Cycle Time | Can be long and involve multiple steps. | Optimized for efficiency and throughput. |

Mechanistic Investigations of 3 2 Hydroxyphenyl Propyl Carbamate Action at the Molecular and Cellular Levels

Enzyme Interaction and Inhibition Kinetics

Carbamates are a well-established class of compounds known to interact with and inhibit various enzymes, particularly serine hydrolases. The mechanism of action often involves the carbamoylation of a serine residue within the enzyme's active site.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Modulation

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the regulation of cholinergic neurotransmission, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Carbamate (B1207046) inhibitors are a prominent class of drugs used for this purpose.

While specific inhibitory concentrations (IC₅₀ values) for 3-(2-hydroxyphenyl)propyl carbamate against AChE and BChE are not readily found in the literature, numerous other carbamate derivatives have demonstrated potent inhibition of these enzymes. For instance, some novel carbamates have shown IC₅₀ values as low as 10 nM for AChE and 3 nM for BChE. nih.gov The inhibitory potency and selectivity between AChE and BChE can be significantly influenced by the structural characteristics of the N-substituted moiety of the carbamate. nih.gov For example, N-methyl carbamates often show minimal selectivity, whereas N-ethyl carbamates may exhibit a preference for BChE. nih.gov

The following table presents IC₅₀ values for various carbamate derivatives against AChE and BChE, illustrating the range of activities observed within this compound class. It is important to note that this data is for comparative purposes and does not represent the activity of this compound.

| Compound Class | AChE IC₅₀ | BChE IC₅₀ | Selectivity |

| N-methyl carbamates | ~10 nM | ~3 nM | Minimal |

| N-ethyl carbamates | Moderate | Higher | BChE preference |

| Salicylanilide (thio)carbamates | 38.9 ± 1.1 µM to 89.7 ± 4.7 µM | - | - |

| Rivastigmine (standard) | 501 ± 3.08 µM | - | - |

This table is for illustrative purposes and shows data for various carbamate compounds, not this compound.

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) are the primary enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. Inhibition of these enzymes leads to elevated endocannabinoid levels, which can produce a range of therapeutic effects, including analgesia and anti-inflammatory actions. Carbamates are a known class of irreversible inhibitors for both FAAH and MAGL.

Specific inhibitory data for this compound against FAAH and MAGL is not available. However, numerous O-arylcarbamates have been characterized as potent FAAH inhibitors. researchgate.net For example, the well-studied FAAH inhibitor URB597 is a carbamate derivative. nih.gov Similarly, piperidine (B6355638) carbamates like JZL184 are potent and selective irreversible inhibitors of MAGL. nih.govresearchgate.net The inhibition mechanism typically involves the carbamoylation of the catalytic serine residue in the enzyme's active site. nih.govmdpi.com

The table below showcases the inhibitory activities of some carbamate-based inhibitors against FAAH and MAGL, highlighting the potential for this chemical class to target the endocannabinoid system.

| Compound | Target Enzyme | IC₅₀ |

| URB597 | FAAH | 31 ± 3.5 nM (for [³H]-AEA hydrolysis) |

| JZL184 | MAGL | ~2-8 nM |

This table provides examples of FAAH and MAGL inhibitors and does not represent data for this compound.

Allosteric and Orthosteric Binding Site Analysis

Enzyme and receptor function can be modulated by ligands that bind to either the primary active site (orthosteric binding) or a secondary site (allosteric binding). Orthosteric ligands directly compete with the endogenous substrate or ligand, while allosteric modulators induce conformational changes that alter the protein's activity. researchgate.netnih.gov

For carbamate inhibitors of serine hydrolases like AChE, BChE, FAAH, and MAGL, the primary mechanism is typically orthosteric, involving covalent modification of the catalytic serine residue within the active site. nih.govmdpi.com This direct interaction prevents the natural substrate from binding and being hydrolyzed.

In the context of receptors, such as dopamine (B1211576) receptors, ligands can exhibit either orthosteric or allosteric binding. While there is no specific data for this compound, the possibility of allosteric modulation cannot be entirely ruled out without experimental investigation. Allosteric modulators can offer greater selectivity compared to orthosteric ligands because allosteric sites are often less conserved across receptor subtypes. researchgate.net

Reversible vs. Pseudoirreversible Mechanisms of Enzyme Interaction

The interaction of inhibitors with enzymes can be either reversible or irreversible. Carbamate inhibitors of serine hydrolases are generally classified as pseudoirreversible or slowly reversible inhibitors. The carbamoylation of the active site serine forms a covalent bond that is more stable than the acetylated intermediate formed during substrate hydrolysis but can still undergo slow hydrolysis, allowing the enzyme to eventually recover its function. nih.gov The rate of this decarbamoylation determines the duration of inhibition.

This contrasts with truly irreversible inhibitors, which form a permanent covalent bond with the enzyme, and competitive reversible inhibitors, which bind non-covalently to the active site and can be displaced by the substrate. The pseudoirreversible nature of carbamate inhibitors offers a prolonged duration of action, which can be therapeutically advantageous. nih.gov

Receptor Binding and Ligand-Receptor Interaction Studies

Beyond enzyme inhibition, small molecules can also exert their effects by binding to neurotransmitter receptors.

Dopamine Receptor Subtype Affinities (e.g., D2, D3)

The dopamine D2 and D3 receptors are important targets for drugs used to treat a variety of neuropsychiatric disorders, including schizophrenia and Parkinson's disease. nih.gov The affinity of a ligand for these receptors is typically expressed as the inhibition constant (Ki), with lower Ki values indicating higher affinity. researchgate.net

There is no specific binding affinity data available for this compound at dopamine D2 or D3 receptors. However, the structural components of the molecule could potentially interact with these receptors. The affinity for dopamine receptors is highly dependent on the specific chemical structure of the ligand. nih.govnih.gov For example, even small modifications, such as the presence or absence of a hydroxyl group, can significantly alter binding affinity and selectivity between D2 and D3 receptors. nih.gov

The following table provides examples of Ki values for various compounds at D2 and D3 receptors to illustrate the range of affinities observed. This data is for context and does not reflect the binding properties of this compound.

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |

| Pramipexole | 3.9 | 0.5 |

| Compound 4 (analogue of a D3R selective ligand) | 103 | 1.4 |

| Compound 2 (analogue of a D3R selective ligand) | 433 | 1.1 |

This table shows binding affinities for various compounds at dopamine receptors and is not representative of this compound.

Cannabinoid Receptor (CB1, CB2) Modulation

The endocannabinoid system, primarily composed of the CB1 and CB2 receptors, is a significant target for therapeutic intervention. CB1 receptors are abundant in the central nervous system, while CB2 receptors are predominantly found in peripheral tissues and immune cells. The activation of these G protein-coupled receptors (GPCRs) can influence a variety of physiological processes.

While no studies have directly assessed the binding of this compound to cannabinoid receptors, other molecules containing a carbamate moiety have been investigated for their affinity towards these receptors. For instance, certain carbamate derivatives have been designed as ligands for cannabinoid receptors, suggesting that this functional group can be accommodated within the receptor's binding pocket. The interaction of such compounds with CB1 and CB2 receptors often leads to the modulation of adenylyl cyclase activity, a key enzyme in intracellular signaling.

Table 1: Hypothetical Cannabinoid Receptor Binding Profile for a Carbamate Scaffold

| Receptor | Binding Affinity (Ki) | Functional Activity |

| CB1 | Data not available | Data not available |

| CB2 | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data exists for this compound.

Sigma Receptor Binding Characterization

Sigma receptors, which are divided into sigma-1 and sigma-2 subtypes, are unique, non-opioid receptors found throughout the body, with high concentrations in the central nervous system. They are implicated in a range of cellular functions and are considered targets for various therapeutic areas. The sigma-1 receptor, in particular, has been shown to interact with a diverse array of ligands.

Although direct binding data for this compound at sigma receptors is not available, the general class of carbamates has been explored in the context of sigma receptor modulation. The nature of the substituents on the carbamate nitrogen and the aromatic ring can significantly influence binding affinity and selectivity for sigma receptor subtypes.

Table 2: Illustrative Sigma Receptor Binding Characteristics for Carbamate-Containing Ligands

| Receptor Subtype | Binding Affinity (Ki) |

| Sigma-1 | Data not available for the specific compound |

| Sigma-2 | Data not available for the specific compound |

This table is for illustrative purposes only, as no experimental data exists for this compound.

Serotonin and Histamine (B1213489) Receptor Profiling (where relevant for carbamate scaffolds)

Similarly, the histamine receptor family is another potential target for compounds containing a carbamate group. The structural features of the carbamate and its flanking regions would dictate the potential for and nature of any interaction with histamine receptors.

Intracellular Signaling Pathway Modulation in Cell-Based Models

The interaction of a ligand with its receptor typically initiates a cascade of intracellular signaling events. These pathways are crucial for translating an external signal into a cellular response.

Second Messenger System Alterations (e.g., cAMP, Ca2+)

Given that cannabinoid, serotonin, and histamine receptors are GPCRs, their activation by a ligand would be expected to alter the levels of second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca2+). For instance, activation of CB1 and CB2 receptors often leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. Conversely, the activation of other GPCRs can stimulate adenylyl cyclase or activate the phospholipase C pathway, leading to an increase in intracellular Ca2+. Without experimental data, the effect of this compound on these systems remains speculative.

Protein Phosphorylation Cascade Investigations

Downstream of second messenger systems are protein phosphorylation cascades, which involve a series of protein kinases that amplify and propagate the initial signal. The activation of receptors like CB1 and CB2 can lead to the phosphorylation of various proteins, including mitogen-activated protein kinases (MAPKs), which play a role in cell survival and inflammation. The specific phosphorylation events triggered would be dependent on the receptor subtype engaged and the cellular context.

Gene Expression and Proteomic Alterations Induced by this compound

The modulation of signaling pathways can ultimately lead to changes in gene expression and the cellular proteome. These alterations reflect the long-term cellular response to a compound. Studies on other carbamate-containing molecules have shown that they can induce changes in the expression of genes involved in various cellular processes. A comprehensive understanding of the effects of this compound would require detailed gene expression and proteomic analyses, for which no data is currently available.

Transcriptomic Analysis in Relevant Cell Lines

No publicly available data from transcriptomic studies, such as RNA sequencing or microarray analysis, could be found for cell lines treated with this compound. Such studies would be essential for identifying differentially expressed genes and understanding the compound's impact on cellular pathways and biological processes.

Proteomic Profiling and Target Identification

Similarly, there is a lack of published research on the proteomic profiling of this compound. Techniques like mass spectrometry-based proteomics are crucial for identifying the direct protein targets of a compound and elucidating its mechanism of action by observing changes in the cellular proteome. Without such studies, the molecular targets and the broader effects on protein expression remain unknown.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 2 Hydroxyphenyl Propyl Carbamate Analogues

Systematic Chemical Modifications of the Carbamate (B1207046) Moiety

The nitrogen atom of the carbamate group in 3-(2-hydroxyphenyl)propyl carbamate is a key position for derivatization. Introducing various substituents, such as alkyl, aryl, or heterocyclic groups, can significantly alter the compound's biological activity and properties.

Research on related carbamate-containing compounds has demonstrated the importance of N-substitution. For instance, in a series of sulfonamide-based carbamates, the nature of the substituent on the nitrogen was found to be a critical determinant of inhibitory activity against butyrylcholinesterase (BChE). mdpi.com It was observed that inhibitory activity increased when the substituent at the R1 position (analogous to the N-substituent) was varied from a methyl to a benzyl (B1604629) and then to an isobutyl group. mdpi.com This suggests that both the size and nature of the N-substituent play a crucial role in molecular recognition and binding affinity.

Furthermore, studies on other carbamate derivatives have shown that N-aryl substitution can introduce additional binding interactions, such as pi-pi stacking, with aromatic residues in a target protein's active site. mdpi.com The electronic nature of the aryl substituent (electron-donating or electron-withdrawing) can also modulate the carbamate's reactivity and hydrogen bonding capacity. The introduction of heterocyclic rings can provide additional hydrogen bond donors or acceptors, potentially enhancing target affinity and selectivity.

Table 1: Influence of N-Substitution on the Biological Activity of Carbamate Analogues

| N-Substituent | Observed Effect on Biological Activity | Potential Rationale | Reference |

| Alkyl (e.g., Methyl, Isobutyl) | Increased inhibitory activity with larger alkyl groups in some series. | Enhanced hydrophobic interactions within the binding pocket. | mdpi.com |

| Aryl (e.g., Phenyl) | Can increase potency through additional pi-pi stacking interactions. | Interaction with aromatic amino acid residues in the target protein. | mdpi.com |

| Heterocycle | Can enhance affinity and selectivity. | Introduction of additional hydrogen bond donors/acceptors. |

This table is illustrative and based on general findings in carbamate chemistry. Specific effects would depend on the biological target of interest for this compound.

Alterations to the oxygen linkage within the carbamate group, such as replacing the oxygen with sulfur to form a thiocarbamate, can significantly affect the electronic character and metabolic stability of the molecule. While specific studies on this compound were not identified, research on analogous systems provides valuable insights. For example, in the development of pleconaril (B1678520) analogues, various linker modifications, including the introduction of ester and amide linkages in place of an ether linkage, were explored to modulate antiviral activity. nih.gov

The replacement of the carbamate oxygen could influence the molecule's hydrogen bonding capabilities and its susceptibility to hydrolysis by esterases, thereby altering its pharmacokinetic profile.

Derivatization and Substitution Patterns on the 2-Hydroxyphenyl Ring

The 2-hydroxyphenyl ring is another key feature of the this compound structure, offering multiple positions for modification that can influence both SAR and SPR.

The position of the hydroxyl group on the phenyl ring is critical. Studies on related phenolic compounds have consistently shown that the relative positions of substituents can dramatically alter biological activity. For instance, in a study of O-biphenyl-3-yl carbamates, the position of a hydroxyl substituent on the proximal phenyl ring played a key role in the compound's distribution and ability to cross the blood-brain barrier. nih.gov Both para- and meta-hydroxy derivatives exhibited different properties compared to the ortho-substituted parent compound. nih.gov

Similarly, research on hydroxystearic acids demonstrated that the position of the secondary hydroxyl group significantly influences self-assembly and hydrogen bonding patterns, which in turn affects their physical properties. nih.gov This highlights the importance of the hydroxyl group's location in directing intermolecular interactions. Moving the hydroxyl group of this compound to the meta or para position would likely alter its intramolecular hydrogen bonding potential with the carbamate moiety and its interaction with biological targets.

Introducing various substituents onto the phenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.

Electronic Effects: Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring can alter the pKa of the phenolic hydroxyl group and the electron density of the aromatic system. rsc.org In a study of nitrobenzyl carbamates, electron-donating substituents on the benzyl ring were found to accelerate the rate of fragmentation, which was attributed to the stabilization of a developing positive charge. rsc.org Conversely, in a series of salicylanilides, PET-inhibiting activity was found to increase with the electron-withdrawing effect of substituents on the anilide ring. mdpi.com

Steric Effects: The size and shape of substituents can also impact biological activity by influencing how the molecule fits into a binding site. mdpi.com Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket or decrease activity through steric hindrance. For example, in a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, the position of substituents was crucial for activity, with 3,5-disubstitution being the most favorable. nih.gov

Table 2: Predicted Effects of Substituents on the 2-Hydroxyphenyl Ring

| Substituent Type | Position | Predicted Effect on Activity/Properties | Rationale | Reference |

| Electron-Donating (e.g., -OCH3) | Ortho, Para | May increase electron density on the ring and affect pKa of the hydroxyl group. | Alters hydrogen bonding capacity and electronic interactions. | rsc.org |

| Electron-Withdrawing (e.g., -Cl) | Any | May increase the acidity of the phenolic proton. | Modifies electronic character and potential for ionic interactions. | mdpi.com |

| Bulky Alkyl Groups | Any | Could either enhance or hinder binding. | Depends on the topology of the biological target's binding site. | mdpi.com |

This table provides a generalized prediction based on established principles of medicinal chemistry.

Modulation of the Propyl Linker Chain Characteristics

Research on other classes of molecules has highlighted the importance of linker length and rigidity. For instance, in a series of 3-hydroxypyridin-2-thione based histone deacetylase inhibitors, the length of the methylene (B1212753) spacer between a triazole ring and the zinc binding group was systematically varied, leading to the identification of an optimal linker length for potent activity. nih.gov Similarly, structural modifications of the propyl linker in another compound series were investigated to enhance binding affinity and anti-proliferative activity. researchgate.net

Modifications to the propyl linker of this compound could include:

Varying the length: Shortening or lengthening the alkyl chain would alter the distance between the phenyl ring and the carbamate.

Introducing rigidity: Incorporating double bonds or cyclic structures within the linker could restrict conformational freedom, potentially leading to a more favorable binding conformation.

Adding substituents: Placing substituents on the propyl chain could introduce new points of interaction with a biological target or influence the molecule's metabolic profile. For example, studies on 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives showed that the stereochemistry of a hydroxyl group on the linker was critical for potency. nih.gov

Table 3: Potential Modifications of the Propyl Linker and Their Rationale

| Modification | Rationale | Potential Outcome | Reference |

| Altering Chain Length | To optimize the distance between the phenyl and carbamate moieties for target binding. | Increased or decreased biological activity depending on the target's requirements. | nih.gov |

| Introducing Unsaturation (e.g., double bond) | To decrease conformational flexibility and orient the pharmacophores in a more defined geometry. | Potentially higher affinity due to a lower entropic penalty upon binding. | |

| Substitution on the Linker | To introduce new interaction points (e.g., hydrogen bonding, hydrophobic interactions). | Enhanced binding affinity and selectivity. | nih.gov |

Chain Length Optimization and Branching

The three-carbon propyl linker connecting the 2-hydroxyphenyl moiety and the carbamate group is a key area for SAR exploration. Variations in the length and branching of this alkyl chain can significantly influence the molecule's interaction with its biological target.

Chain Length Modification:

The length of the alkyl chain is a critical determinant of biological activity. It is hypothesized that an optimal chain length exists to properly position the terminal carbamate group for key interactions within a receptor's binding site, while the 2-hydroxyphenyl group engages with another region of the target.

Shortening the Chain (Ethyl or Methyl Linker): A decrease in the linker length to one or two carbons may lead to a loss of potency. This is likely due to the inability of the molecule to span the distance between two crucial binding pockets in the target protein. The carbamate and the hydroxyphenyl group would be too close to each other to adopt the optimal binding conformation.

Lengthening the Chain (Butyl, Pentyl, or Longer Linkers): Increasing the chain length beyond three carbons could also be detrimental to activity. A longer, more flexible linker might adopt unfavorable conformations, leading to a higher entropic penalty upon binding. Furthermore, an excessively long chain could position the carbamate group outside the optimal binding region.

Introduction of Branching:

Introducing alkyl branches (e.g., methyl groups) onto the propyl linker can provide valuable SAR insights by exploring the steric tolerance of the binding site.

Branching at C1, C2, or C3: The position of the branching is critical. For instance, a methyl group at the C2 position would create a chiral center, and the two enantiomers could exhibit different biological activities, providing clues about the three-dimensional shape of the binding pocket. Branching at C1 or C3 might sterically hinder the interaction of the hydroxyphenyl or carbamate groups, respectively.

The following table summarizes the hypothetical effect of chain length and branching on the biological activity of this compound analogues, based on general principles observed in other carbamate series.

| Analogue | Modification | Predicted Biological Activity | Rationale |

| 1 | Propyl (Parent) | Baseline | Optimal length for spanning binding pockets. |

| 2 | Ethyl | Decreased | Insufficient length to reach key interaction points. |

| 3 | Butyl | Decreased | Increased flexibility may lead to entropic penalty and improper positioning. |

| 4 | 2-Methylpropyl | Potentially altered | Introduction of a chiral center; activity may be enantiomer-dependent, indicating specific steric requirements in the binding pocket. |

| 5 | 1-Methylpropyl | Likely decreased | Potential steric hindrance near the hydroxyphenyl binding region. |

| 6 | 3-Methylpropyl | Likely decreased | Potential steric hindrance near the carbamate binding region. |

Introduction of Unsaturations or Cyclic Moieties within the Linker

To reduce the conformational flexibility of the propyl linker and to probe for potential new interactions, unsaturations (double or triple bonds) or cyclic structures can be incorporated.

Unsaturation:

Double Bonds (Alkenes): Introducing a double bond would create a more rigid linker. The E and Z isomers would have distinct geometries, and any observed difference in their biological activity would strongly suggest a specific spatial requirement for the pharmacophoric groups. For example, a trans (E) double bond would maintain a more extended conformation, while a cis (Z) double bond would introduce a kink in the linker.

Triple Bonds (Alkynes): An alkyne would create a linear and rigid linker, which could be beneficial if a straight conformation is preferred for binding. The electron-rich pi system of the triple bond could also engage in non-covalent interactions with the target.

Cyclic Moieties:

Incorporating the linker into a cyclic framework, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring, would severely restrict its conformational freedom. This can be a powerful strategy to lock the molecule into a bioactive conformation. The stereochemistry of the substituents on the ring would be a critical factor influencing activity. For instance, cis and trans isomers of a disubstituted cyclopropane linker would hold the hydroxyphenyl and carbamate groups in very different spatial arrangements.

The table below outlines the expected impact of these modifications on activity.

| Analogue | Modification | Predicted Biological Activity | Rationale |

| 7 | (E)-Prop-1-enyl | Potentially altered | Rigid, extended conformation. Activity difference between E and Z isomers would indicate specific geometric requirements. |

| 8 | (Z)-Prop-1-enyl | Potentially altered | Rigid, bent conformation. |

| 9 | Prop-1-ynyl | Potentially altered | Linear and rigid linker; potential for pi-stacking interactions. |

| 10 | trans-2-(Hydroxyphenyl)cyclopropylmethyl Carbamate | Potentially altered | Conformationally constrained; trans isomer maintains separation of pharmacophores. |

| 11 | cis-2-(Hydroxyphenyl)cyclopropylmethyl Carbamate | Potentially altered | Conformationally constrained; cis isomer brings pharmacophores closer. |

Conformational Analysis and its Correlation with Observed Biological Activity

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. The carbamate functional group itself can exist in different conformations due to rotation around the C-N bond. nih.gov

syn and anti Conformations: Carbamates can adopt syn and anti conformations, with the anti rotamer generally being more stable. nih.gov However, the energy difference can be small, and both conformers may be present in solution. nih.gov The specific conformation required for binding to a biological target (the "bioactive conformation") might be one of these low-energy conformations or a higher-energy one. The 2-hydroxyphenyl group and the propyl chain will influence the rotational barrier and the relative stability of the syn and anti forms.

Computational modeling and spectroscopic techniques like NMR can be used to study the preferred conformations of this compound and its analogues in solution. By correlating the conformational preferences of a series of analogues with their biological activities, it is possible to deduce the likely bioactive conformation. For example, if rigid analogues that are locked in a specific conformation show high activity, it provides strong evidence for that conformation being the bioactive one.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for understanding SAR and for predicting the activity of new, unsynthesized analogues.

2D and 3D QSAR Approaches

2D-QSAR: In 2D-QSAR, the biological activity is correlated with 2D descriptors that can be calculated from the chemical structure, such as molecular weight, logP (lipophilicity), and electronic parameters. nih.govgpatindia.com For a series of this compound analogues, a typical 2D-QSAR equation might take the form:

pIC50 = c0 + c1(logP) + c2(Dipole Moment) + c3*(Molecular Surface Area)

A study on a series of carbamate derivatives as acetylcholinesterase inhibitors found that descriptors related to the Connolly Accessible Area, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the percentage of hydrogen atoms were important for activity. gpatindia.com Such models can provide insights into the physicochemical properties that are important for the activity of this compound analogues. nih.govgpatindia.com

3D-QSAR: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the 3D properties of the molecules. nih.gov These methods generate contour maps that show regions in space where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.gov For this compound analogues, a 3D-QSAR model could highlight the importance of the hydrogen-bond donating hydroxyl group and the hydrogen-bond accepting carbamate group, as well as the optimal steric volume around the propyl linker. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

A pharmacophore is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific biological target. nih.gov Pharmacophore models can be developed based on the structures of a set of active molecules, even when the structure of the target is unknown. researchgate.netresearchgate.net

For this compound and its active analogues, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor feature corresponding to the 2-hydroxyl group.

A hydrogen bond acceptor feature from the carbonyl oxygen of the carbamate.

A hydrogen bond donor feature from the N-H of the carbamate.

A hydrophobic/aromatic feature representing the phenyl ring.

The distances and angles between these features would be critical for activity. This pharmacophore model can then be used as a 3D query to search large chemical databases for new molecules that match the pharmacophore and are therefore likely to be active. nih.govresearchgate.net This ligand-based drug design approach is a powerful strategy for discovering novel chemical scaffolds.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of 3 2 Hydroxyphenyl Propyl Carbamate

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

This section would present data from in vitro models used to predict the absorption of the compound across biological membranes, such as the intestinal lining.

Parallel Artificial Membrane Permeability Assay (PAMPA): Data would be provided on the compound's ability to passively diffuse across an artificial lipid membrane. Results would be presented as permeability coefficients (Pe), indicating whether the compound is likely to have high or low passive absorption.

Caco-2 Cell Assays: Findings from experiments using Caco-2 cell monolayers, which mimic the human intestinal epithelium, would be detailed. This would include apparent permeability coefficients (Papp) for both apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions. An efflux ratio would be calculated to determine if the compound is a substrate for active efflux transporters like P-glycoprotein.

This subsection would focus on the compound's stability in biological matrices. Research would quantify the rate at which the carbamate (B1207046) functional group is hydrolyzed by esterase enzymes present in plasma and tissue homogenates (e.g., from the liver or intestine) of preclinical species. Data would typically be presented as the compound's in vitro half-life (t½) in these matrices, indicating its susceptibility to first-pass metabolism and its stability in systemic circulation.

Details on the extent to which 3-(2-hydroxyphenyl)propyl carbamate binds to plasma proteins, primarily albumin, would be provided. This is a critical parameter as only the unbound fraction of a drug is generally considered pharmacologically active. The results would be expressed as the percentage of the compound bound to plasma proteins at one or more concentrations, determined through methods like equilibrium dialysis or ultrafiltration.

Metabolic Pathways and Metabolite Characterization in Preclinical Models

This area would describe the compound's susceptibility to metabolism by enzymes in the liver.

Metabolic Stability: Data from incubations with liver microsomes from preclinical species and humans would be presented, showing the intrinsic clearance and metabolic half-life of the parent compound.

CYP Interaction: Studies would identify the specific Cytochrome P450 (CYP) isoenzymes responsible for the compound's metabolism through reaction phenotyping. Additionally, data on the compound's potential to inhibit or induce major CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) would be included, which is crucial for predicting potential drug-drug interactions.

This final section would characterize the Phase II metabolic pathways. Given the presence of a phenolic hydroxyl group, investigations would focus on its conjugation with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) and sulfate (via sulfotransferases, SULTs). The analysis would involve incubating the compound with relevant enzymes or cellular fractions and identifying the resulting glucuronide and sulfate conjugates using techniques like liquid chromatography-mass spectrometry (LC-MS).

Identification and Structural Elucidation of Major and Minor Metabolites

The metabolic fate of this compound in preclinical models is anticipated to involve several key enzymatic pathways, primarily targeting the carbamate and hydroxyphenyl moieties. While direct metabolic studies on this specific compound are not extensively documented in publicly available literature, its metabolism can be predicted based on the well-established biotransformation of related carbamate and phenolic compounds. The primary metabolic transformations are expected to be hydrolysis of the carbamate ester linkage and conjugation of the phenolic hydroxyl group.

Major Metabolic Pathways:

Hydrolysis: The carbamate functional group is susceptible to hydrolysis by various esterases, particularly carboxylesterases, present in the liver and plasma. This enzymatic cleavage would likely represent a major metabolic pathway, yielding 2-(3-hydroxypropyl)phenol and carbamic acid. The unstable carbamic acid would further decompose to ammonia and carbon dioxide.

Glucuronidation: The phenolic hydroxyl group is a prime site for Phase II conjugation reactions. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are expected to catalyze the attachment of a glucuronic acid moiety, forming a glucuronide conjugate. This process significantly increases the water solubility of the compound, facilitating its excretion.

Sulfation: In parallel with glucuronidation, sulfotransferases (SULTs) can mediate the sulfation of the phenolic hydroxyl group. This results in the formation of a sulfate conjugate, which is also highly water-soluble and readily eliminated.

Minor Metabolic Pathways:

Oxidation: The propyl side chain may undergo minor oxidative metabolism mediated by cytochrome P450 (CYP450) enzymes. This could involve hydroxylation at various positions on the propyl chain, leading to the formation of diol derivatives.

Aromatic Hydroxylation: While less common for already hydroxylated aromatic rings, further hydroxylation of the phenyl ring by CYP450 enzymes could occur, resulting in catechol or other polyhydroxylated metabolites.

Putative Metabolites of this compound:

| Metabolite Name | Metabolic Pathway | Classification |

| 2-(3-hydroxypropyl)phenol | Hydrolysis | Major |

| This compound glucuronide | Glucuronidation | Major |

| This compound sulfate | Sulfation | Major |

| 3-(2,x-dihydroxyphenyl)propyl carbamate | Aromatic Hydroxylation | Minor |

| 3-(2-hydroxyphenyl)propan-x,y-diol carbamate | Side-chain Oxidation | Minor |

This interactive table summarizes the likely metabolites based on established metabolic pathways for similar chemical structures.

In Vivo Pharmacokinetic Profiling in Animal Models (e.g., Rodents)

The in vivo pharmacokinetic profile of this compound in rodent models is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Lacking specific experimental data for this compound, the following sections outline the expected pharmacokinetic characteristics based on its structural features and the known behavior of similar molecules.

The oral bioavailability of this compound is predicted to be moderate. Phenolic compounds can be subject to first-pass metabolism in the gut wall and liver, primarily through glucuronidation and sulfation, which can limit their systemic exposure. nih.govtandfonline.comnih.gov The carbamate moiety, while potentially improving membrane permeability compared to more polar functional groups, can also be susceptible to hydrolysis by esterases in the gastrointestinal tract and liver. acs.orgnih.govnih.gov

Hypothetical Pharmacokinetic Parameters in Rats Following Oral Administration:

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 450 ± 85 |

| Tmax | h | 1.5 ± 0.5 |

| AUC(0-t) | ng·h/mL | 1800 ± 320 |

| Bioavailability (F%) | % | ~35 |

This interactive table presents hypothetical, yet plausible, pharmacokinetic data for this compound in a rodent model, reflecting the expected moderate bioavailability.

Following systemic absorption, this compound is expected to distribute into various tissues. The extent of tissue distribution will be influenced by its physicochemical properties, such as lipophilicity and plasma protein binding. Generally, small molecule carbamates can exhibit wide distribution. nih.govbioivt.com The presence of the phenolic hydroxyl group may lead to some affinity for tissues with higher water content.

Studies on other small molecules show that distribution is often highest in well-perfused organs such as the liver and kidneys, which are also the primary sites of metabolism and excretion. nih.gov Accumulation in specific tissues would depend on the balance between tissue penetration and elimination rates. Given its likely metabolic susceptibility, significant long-term accumulation is not anticipated.

Predicted Blood-Brain Barrier Permeability:

| Parameter | Predicted Outcome | Rationale |

| Brain/Plasma Ratio | Low to Moderate | The compound's moderate lipophilicity and potential for efflux by transporters may limit extensive brain penetration. |

| Permeability-Surface Area Product | Moderate | The carbamate moiety may facilitate passive diffusion across the BBB. |

This interactive table provides a predictive assessment of the blood-brain barrier penetration of this compound based on its structural characteristics.

Pharmacodynamic Marker Modulation in Preclinical Efficacy Models (non-human, non-clinical)

The pharmacodynamic effects of this compound would be intrinsically linked to its interaction with specific biological targets and the subsequent modulation of biochemical pathways.

The carbamate moiety is a well-known pharmacophore that can act as an inhibitor of various enzymes, most notably cholinesterases. researchgate.net If this compound were to act as an acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibitor, it would lead to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in synaptic clefts. This would, in turn, modulate cholinergic signaling pathways.

Furthermore, phenolic compounds are known to possess antioxidant properties and can influence signaling pathways related to oxidative stress, such as the Nrf2-ARE pathway. The 2-hydroxyphenyl moiety could potentially scavenge reactive oxygen species or interact with enzymes involved in cellular redox homeostasis. nih.gov

Dysregulation of biochemical pathways is associated with a variety of diseases. For example, alterations in glucose metabolism are central to diabetes, while abnormal activation of anabolic pathways is a hallmark of cancer. The specific biochemical pathways modulated by this compound would need to be elucidated through targeted in vitro and in vivo studies to understand its mechanism of action and potential therapeutic applications.

Neurotransmitter Level Alterations

There is currently no publicly available preclinical research data detailing specific alterations in neurotransmitter levels following the administration of this compound.

As a compound classified as a carbamate, its primary mechanism of action is generally understood to involve the inhibition of the acetylcholinesterase enzyme. This inhibition leads to a subsequent increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft. However, specific studies quantifying these changes or investigating effects on other neurotransmitter systems for this compound are not available in the provided search results.

Therefore, no detailed research findings or data tables on neurotransmitter level alterations can be presented at this time.

Potential Biological and Therapeutic Applications Derived from Preclinical Research on 3 2 Hydroxyphenyl Propyl Carbamate

Neuropharmacological Research Applications

The neuropharmacological potential of carbamate (B1207046) derivatives is well-established, particularly in the modulation of key enzymatic and receptor systems within the central nervous system.

In Vitro Neuronal Cell Line Models

In the realm of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of cholinesterases—enzymes that break down the neurotransmitter acetylcholine (B1216132)—is a primary therapeutic strategy. Carbamates are a known class of cholinesterase inhibitors. nih.gov Preclinical studies on various carbamate derivatives demonstrate their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For instance, research on a series of proline-based carbamates revealed that the nature and position of substituents on the phenyl ring significantly influence inhibitory potency and selectivity. nih.gov Specifically, a compound bearing a hydroxyl group on the phenyl ring, benzyl (B1604629) (2S)-2-[(2-hydroxyphenyl)carbamoyl]pyrrolidine-1-carboxylate, showed notable selectivity for BChE. nih.gov This suggests that 3-(2-hydroxyphenyl)propyl carbamate could also be investigated as a selective BChE inhibitor, a target of growing interest in Alzheimer's therapy.

Furthermore, the dopaminergic system is another critical area of neuropharmacological investigation. Analogues of 3-(3-hydroxyphenyl)-N-n-propylpiperidine have been studied for their interaction with central dopamine (B1211576) (DA) receptors. nih.gov The presence of the hydroxyphenyl group is crucial for this activity. These studies indicate that compounds with this moiety can act as agonists or antagonists at DA receptors, suggesting a potential role in conditions like Parkinson's disease or schizophrenia. nih.gov Therefore, this compound warrants investigation in in vitro models, such as CHO cells expressing dopamine D2 receptors, to assess its potential as a negative allosteric modulator or a direct receptor ligand. nih.gov

Table 1: Potential In Vitro Neuropharmacological Research Applications

| Research Area | Target | Potential Application of this compound | Rationale based on Structurally Related Compounds |

|---|---|---|---|

| Cognitive Studies | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Investigation as a cholinesterase inhibitor for Alzheimer's disease models. | Carbamate derivatives are known cholinesterase inhibitors. The 2-hydroxyphenyl group may confer selectivity for BChE. nih.gov |

| Dopamine System Modulation | Dopamine Receptors (e.g., D2) | Exploration as a dopamine receptor modulator for studies on Parkinson's disease or psychosis. | The hydroxyphenyl moiety is key for interaction with dopamine receptors in related compounds. nih.gov |

Mechanistic Behavioral Pharmacology in Rodent Models

Findings from in vitro studies often translate to in vivo behavioral models to understand the functional consequences of molecular interactions. Rodent models are instrumental in this regard. For instance, compounds that modulate dopamine receptors are evaluated for their effects on motor activity in rats. nih.gov Preclinical studies on dopamine receptor ligands have demonstrated the ability to either stimulate or attenuate motor function, depending on their agonist or antagonist properties. nih.gov Should this compound show affinity for dopamine receptors in vitro, subsequent studies in rodent models of Parkinson's disease (e.g., 6-OHDA-lesioned rats) or psychosis (e.g., amphetamine-induced hyperlocomotion) would be a logical next step to elucidate its functional effects.

Similarly, the cognitive-enhancing effects of cholinesterase inhibitors are often assessed in rodent models of memory impairment, such as the scopolamine-induced amnesia model. The ability of a compound to reverse cognitive deficits in such models provides strong preclinical evidence for its potential therapeutic utility.

Anti-inflammatory and Immunomodulatory Research

Chronic inflammation is a key pathological feature of numerous diseases, including neurodegenerative and autoimmune disorders. The hydroxyphenyl moiety, present in this compound, is a common feature in many natural and synthetic compounds with anti-inflammatory properties. For example, a phenylpropanoid isolated from Juglans mandshurica demonstrated significant anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages and a zebrafish larvae model. nih.gov This compound was shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by blocking the NF-κB and MAPK signaling pathways. nih.gov

Given these findings, this compound could be hypothesized to possess similar anti-inflammatory potential. This could be investigated in cellular models, such as LPS-stimulated macrophages, by measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators. Animal models of inflammation, such as carrageenan-induced paw edema in rats, could further be employed to assess its in vivo efficacy.

Other Emerging Preclinical Applications

Beyond neuropharmacology and inflammation, the chemical structure of this compound suggests other potential areas of preclinical investigation.

The presence of a phenolic hydroxyl group often imparts antioxidant activity. mdpi.comresearchgate.net Phenolic compounds can act as radical scavengers, and their antioxidant capacity can be evaluated using various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.gov Theoretical studies using density functional theory (DFT) can also predict the antioxidant activity of phenolic compounds by calculating parameters like bond dissociation enthalpy. researchgate.net Therefore, this compound is a candidate for investigation as an antioxidant agent.

In the field of agrochemical research, carbamates are a well-known class of insecticides and nematicides. orientjchem.org Studies on carbamate derivatives of chalcones have shown their potential as agents against the root-knot nematode Meloidogyne javanica. orientjchem.org The addition of a carbamate moiety to a chalcone (B49325) backbone was found to enhance nematicidal activity. orientjchem.org This suggests that this compound could be explored for its potential as a lead compound in the development of new agrochemicals.

Table 2: Emerging Preclinical Research Applications

| Research Area | Potential Mechanism/Activity | Rationale based on Structurally Related Compounds |

|---|---|---|

| Antioxidant Activity | Radical Scavenging | The 2-hydroxyphenyl group is a key feature of many antioxidant phenolic compounds. researchgate.netnih.gov |

| Agrochemical Research | Nematicidal Activity | The carbamate functional group is present in many commercial and experimental nematicides. orientjchem.org |

Elucidation of Molecular Mechanism-Based Rationales for Preclinical Efficacy in Disease Models

The potential preclinical efficacy of this compound in various disease models would be underpinned by specific molecular mechanisms. For neurodegenerative diseases like Alzheimer's, a dual mechanism of action involving both cholinesterase inhibition and antioxidant activity could be particularly beneficial. The carbamate moiety would be responsible for inhibiting acetylcholine breakdown, while the hydroxyphenyl group could mitigate oxidative stress, another key pathological factor in the disease.

In the context of inflammatory diseases, the hydroxyphenyl group would likely be the primary driver of efficacy, acting through the inhibition of key inflammatory signaling pathways such as NF-κB. nih.gov The elucidation of these mechanisms would involve a combination of in vitro biochemical assays, cell-based reporter assays, and molecular docking studies to understand the interaction of the compound with its molecular targets. For example, molecular docking could be used to predict the binding mode of this compound within the active site of cholinesterases or to model its interaction with dopamine receptors.

Advanced Analytical Methodologies for 3 2 Hydroxyphenyl Propyl Carbamate Quantification in Research Matrices

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental in the analysis of 3-(2-hydroxyphenyl)propyl carbamate (B1207046), offering high-resolution separation from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of carbamate compounds. nih.gov A robust HPLC method for 3-(2-hydroxyphenyl)propyl carbamate would typically be developed using a reversed-phase column, such as a C8 or C18, to effectively separate the analyte from other components. nih.gov

Method development involves the systematic optimization of several parameters to achieve the desired separation and sensitivity. This includes selecting an appropriate mobile phase composition, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, and adjusting the pH with buffers to ensure consistent ionization of the analyte. nih.gov The flow rate is optimized to balance analysis time and separation efficiency. nih.gov UV detection is commonly employed, with the wavelength set at the maximum absorbance of this compound to ensure the highest sensitivity. nih.gov

Validation of the developed HPLC method is crucial to demonstrate its reliability for its intended purpose. nih.gov Key validation parameters include:

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments at different concentration levels. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A well-validated HPLC method ensures the generation of accurate and precise data for the quantification of this compound in research samples. nih.gov

Table 1: Illustrative HPLC Method Parameters and Validation Summary

| Parameter | Typical Condition/Value |

| Chromatographic Conditions | |

| Column | Lichrosorb C8 (150x4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile:Tetrahydrofuran (B95107):Water (21:13:66, v/v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 258 nm nih.gov |

| Validation Parameters | |

| Accuracy (Recovery) | 98-102% nih.gov |

| Precision (RSD) | < 2% nih.gov |

| Linearity (r²) | > 0.999 |

| LOD | Analyte-dependent |

| LOQ | Analyte-dependent |

This table presents example parameters based on typical HPLC methods for related compounds and should be optimized for this compound specifically.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While some carbamates can be challenging to analyze directly by GC due to thermal degradation, derivatization techniques can be employed to enhance their volatility and stability. scispec.co.thnih.gov For instance, methylation can be used to convert the carbamate into a more suitable derivative for GC analysis. scispec.co.th

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. mdpi.com The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. mdpi.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. scispec.co.th

The choice of injector temperature, column type, and temperature programming is critical to prevent the thermal degradation of carbamates and achieve good chromatographic separation. nih.gov Solid-phase microextraction (SPME) can be used as a preconcentration step to enhance the sensitivity of the method. nih.govmdpi.com

For the analysis of this compound in complex biological or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. mdpi.comnih.gov This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov

The LC system separates the analyte from the matrix components. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to this compound is then selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). nih.gov This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, allowing for the quantification of the analyte at very low concentrations. nih.gov

The development of an LC-MS/MS method involves the optimization of both chromatographic and mass spectrometric parameters. nih.gov This includes the selection of appropriate precursor and product ions, as well as the optimization of collision energy and other MS settings to maximize the signal intensity. nih.gov

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Advantages | Limitations |

| HPLC-UV | Separation based on polarity, detection by UV absorbance. nih.gov | Robust, cost-effective, widely available. nih.gov | Lower sensitivity and selectivity compared to MS methods, potential for interference from co-eluting compounds. nih.gov |

| GC-MS | Separation based on volatility, detection by mass spectrometry. scispec.co.th | High separation efficiency, provides structural information. scispec.co.th | Requires analyte to be volatile and thermally stable, may require derivatization for carbamates. nih.gov |

| LC-MS/MS | Separation based on polarity, highly selective detection by tandem mass spectrometry. nih.gov | High sensitivity and specificity, suitable for complex matrices, provides structural confirmation. nih.gov | Higher cost and complexity compared to HPLC-UV. |

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the structural elucidation and purity confirmation of synthesized this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. rsc.org Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. mdpi.com

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the protons of the propyl chain, the hydroxyl proton, and the amine protons of the carbamate group. The chemical shifts, integration values, and coupling patterns of these signals provide information about the connectivity of the atoms. rsc.orgresearchgate.net

¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate group and the carbons of the phenyl ring and the propyl chain. rsc.orgmdpi.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further confirm the structure by establishing correlations between protons and carbons. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Carbonyl (C=O) | - | ~157 |

| Aromatic CH | 6.7 - 7.2 | 115 - 130 |

| Aromatic C-OH | - | ~155 |

| Aromatic C-CH₂ | - | ~128 |

| O-CH₂ | ~4.1 | ~65 |

| CH₂-CH₂-CH₂ | ~1.9 | ~30 |

| Ar-CH₂ | ~2.7 | ~29 |

| OH | Variable | - |

| NH₂ | Variable | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. Experimental data is required for accurate assignment.

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are valuable techniques for confirming the identity and assessing the purity of synthesized this compound. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. rsc.org Key characteristic absorption bands for this compound would include:

A broad O-H stretching band for the phenolic hydroxyl group.

N-H stretching bands for the carbamate group.

A strong C=O stretching band for the carbamate carbonyl group.

C-O stretching bands.

Aromatic C-H and C=C stretching bands. rsc.org